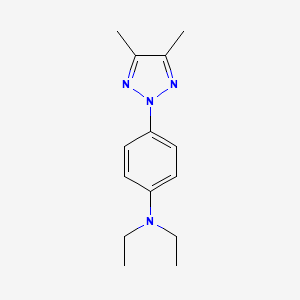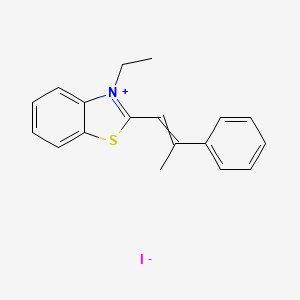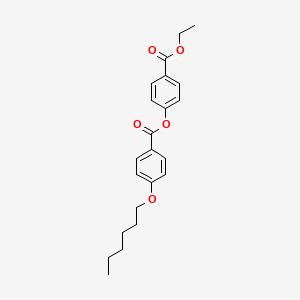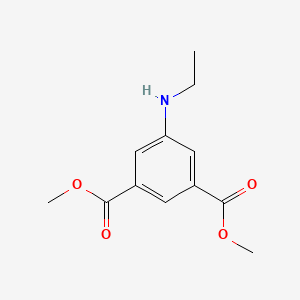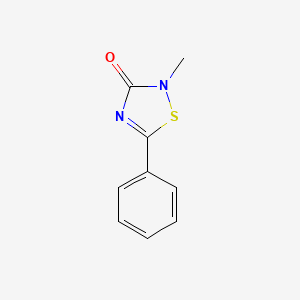
6-Benzylsulfanyl-9-cyclohexylpurin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzylsulfanyl-9-cyclohexylpurin-2-amine is a chemical compound with the molecular formula C18H22N4S. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include a benzylsulfanyl group and a cyclohexyl group attached to the purine ring. These structural elements contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzylsulfanyl-9-cyclohexylpurin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution of a suitable purine derivative with a benzylsulfanyl group. The reaction conditions often include the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The cyclohexyl group can be introduced through a subsequent alkylation reaction using cyclohexyl bromide under similar conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Benzylsulfanyl-9-cyclohexylpurin-2-amine undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can affect the purine ring or the benzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, dimethylformamide, cyclohexyl bromide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
6-Benzylsulfanyl-9-cyclohexylpurin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-Benzylsulfanyl-9-cyclohexylpurin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzylsulfanyl group may play a crucial role in these interactions by forming specific bonds with the target molecules. The cyclohexyl group can influence the compound’s overall conformation and binding affinity.
Comparison with Similar Compounds
Similar Compounds
6-Benzylsulfanyl-9H-purine: Lacks the cyclohexyl group, which may affect its biological activity.
6-Amino-9H-purin-2-ol: Contains an amino group instead of the benzylsulfanyl group, leading to different chemical properties.
6-Chloro-8-methyl-9H-purine: Substituted with a chlorine atom and a methyl group, resulting in distinct reactivity.
Uniqueness
6-Benzylsulfanyl-9-cyclohexylpurin-2-amine is unique due to the presence of both the benzylsulfanyl and cyclohexyl groups. These structural features contribute to its specific chemical reactivity and potential biological activities, distinguishing it from other purine derivatives.
Properties
CAS No. |
93996-67-9 |
|---|---|
Molecular Formula |
C18H21N5S |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
6-benzylsulfanyl-9-cyclohexylpurin-2-amine |
InChI |
InChI=1S/C18H21N5S/c19-18-21-16-15(20-12-23(16)14-9-5-2-6-10-14)17(22-18)24-11-13-7-3-1-4-8-13/h1,3-4,7-8,12,14H,2,5-6,9-11H2,(H2,19,21,22) |
InChI Key |
LUERHNAEJNCQPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2N=C(N=C3SCC4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


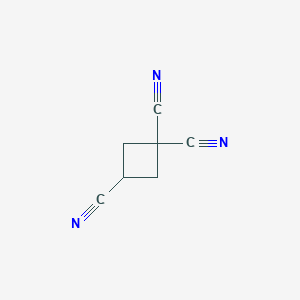
![2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14370878.png)
![Propanedinitrile, [1,1'-biphenyl]-4-yl-](/img/structure/B14370885.png)
![5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B14370889.png)

![6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol](/img/structure/B14370902.png)
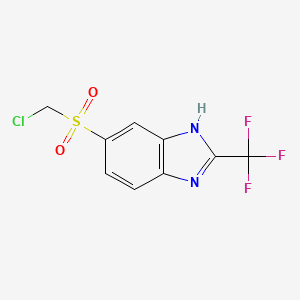

![(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14370914.png)
